molecular formula C12H21NO5 B1375590 Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate CAS No. 1007595-82-5

Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Cat. No.: B1375590
CAS No.: 1007595-82-5
M. Wt: 259.3 g/mol
InChI Key: MAXHOIBAEYDIQE-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C12H21NO4
Molecular Weight: 259.30 g/mol
CAS Number: 1448963-01-6

The compound features a piperidine ring with two methoxy groups at the 4-position and a carbonyl group at the 3-position, which contributes to its reactivity and biological properties. The tert-butyl group enhances its lipophilicity, influencing its interaction with biological membranes.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the piperidine ring allows for binding to various biological targets, potentially acting as an inhibitor or activator depending on the context.

Potential Biological Targets

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptors: It could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. Preliminary studies suggest it may inhibit specific bacterial strains, although detailed data on its spectrum of activity is still limited.

Anti-Cancer Properties

The compound's structural similarity to known anti-cancer agents suggests potential efficacy against various cancer types. Studies are ongoing to explore its effects on cancer cell lines, particularly focusing on its ability to disrupt mitochondrial function and ATP production, which are critical for cancer cell survival.

Research Findings

Study FocusKey Findings
Antimicrobial ActivityExhibits inhibitory effects against select bacterial strains (specifics pending further research).
Cancer Cell LinesPotential to inhibit growth in pancreatic cancer cells; ongoing investigations into IC50 values and mechanisms.
Enzyme InhibitionPreliminary results indicate possible inhibition of metabolic enzymes; further validation required.

Case Studies

  • Antimicrobial Screening:
    • A study evaluated the compound’s effectiveness against common pathogens. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting further exploration into its mechanism is warranted.
  • Cancer Cell Line Studies:
    • In vitro studies demonstrated that the compound reduced ATP levels in MIA PaCa-2 pancreatic cancer cells when cultured in galactose medium, indicating reliance on oxidative phosphorylation (OXPHOS) for energy production.

Properties

IUPAC Name

tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXHOIBAEYDIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007595-82-5
Record name tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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